Solubility of D-Alanine isopropyl ester hcl in common lab solvents
Solubility of D-Alanine isopropyl ester hcl in common lab solvents
An In-Depth Technical Guide to the Solubility of D-Alanine Isopropyl Ester Hydrochloride in Common Laboratory Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Solubility Data
D-Alanine isopropyl ester hydrochloride (CAS No: 39613-92-8) is a crucial chiral building block in modern organic synthesis and pharmaceutical development.[1][2] As the isopropyl ester derivative of the non-natural amino acid D-alanine, it serves as a key intermediate in the synthesis of complex molecules where specific stereochemistry is paramount.[3] Its application spans from the creation of novel peptide-based therapeutics to the development of agrochemicals.[3]
Effective utilization of this reagent hinges on a thorough understanding of its physical properties, chief among them being its solubility profile. The selection of an appropriate solvent is a critical decision point that influences reaction kinetics, purification strategies (such as recrystallization), and the formulation of final products. This guide provides a comprehensive framework for understanding and determining the solubility of D-Alanine isopropyl ester hydrochloride. We will move beyond theoretical principles to provide field-proven experimental protocols, enabling researchers to generate reliable, application-specific solubility data.
Part 1: Physicochemical Properties & Theoretical Solubility Framework
The solubility behavior of D-Alanine isopropyl ester hydrochloride is dictated by the interplay of its molecular components:
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The Ionic Core: The molecule is a hydrochloride salt, meaning the primary amine of the alanine backbone is protonated to form an ammonium cation (R-NH₃⁺), with a chloride anion (Cl⁻) as the counter-ion. This ionic character is the primary driver for its solubility in polar solvents, particularly those capable of hydrogen bonding.
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The Ester Group: The carboxylic acid is esterified with an isopropyl group. This functional group increases the lipophilicity of the molecule compared to its parent amino acid, D-alanine. This modification is often intentionally done to improve solubility in organic solvents where the zwitterionic parent amino acid would be insoluble.[4]
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The Alanine Side Chain: The simple methyl side chain of alanine has a minimal, though slightly nonpolar, contribution to the overall solubility.
Based on these features, we can establish a predictive framework. The compound is expected to be most soluble in polar protic solvents like water and lower alcohols (methanol, ethanol), which can effectively solvate both the ammonium cation and the chloride anion.[5] Moderate solubility is anticipated in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate the cation but are less effective with the anion.[6] Solubility is expected to be low to negligible in nonpolar solvents like toluene, hexanes, and diethyl ether, which cannot effectively solvate the ionic portion of the molecule.
Part 2: Experimental Determination of Solubility
Theoretical predictions provide a starting point, but empirical determination is essential for accurate process design. The following protocols are designed to be robust and self-validating.
Rapid Qualitative Assessment: A Foundational First Step
Expertise & Causality: Before committing significant amounts of material to a full quantitative analysis, a rapid, small-scale qualitative test is an efficient way to screen a wide range of solvents. This provides a practical "feel" for the compound's behavior and helps narrow down the solvent systems for quantitative study.
Protocol:
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Preparation: Arrange a series of small, clearly labeled glass vials (e.g., 1.5 mL HPLC vials), one for each solvent to be tested.
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Analyte Addition: Add approximately 5-10 mg of D-Alanine isopropyl ester hydrochloride to each vial. The key is consistency, not exact mass at this stage.
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Solvent Addition: Add the test solvent dropwise (e.g., using a pipette) up to a volume of 0.5 mL.
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Observation & Agitation: Vortex each vial vigorously for 30 seconds. Observe for dissolution.
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Classification:
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Freely Soluble: The solid dissolves completely within seconds.
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Soluble: The solid dissolves completely after vortexing.
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Slightly Soluble: A significant portion of the solid dissolves, but some remains.
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Insoluble: No visible dissolution occurs.
-
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Confirmation (Optional): For vials where the solid dissolved, add a further small crystal of the compound. If it dissolves, the solution was not yet saturated. If it does not, the solution is likely saturated.
Rigorous Quantitative Determination: The Gravimetric Method
Trustworthiness: The gravimetric method is a gold-standard technique for determining solubility. Its trustworthiness lies in its directness; it relies on the physical measurement of mass and is not subject to the same interferences as spectroscopic methods. The protocol's self-validating nature comes from ensuring equilibrium is reached and that the isolated solid is indeed the starting material.
Protocol:
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Vial Preparation: Place a precisely weighed amount of D-Alanine isopropyl ester hydrochloride (e.g., ~100 mg) into a tared, screw-cap glass vial. The amount should be sufficient to ensure a saturated solution with excess solid remaining. Record the exact mass.
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Solvent Addition: Add a known volume or mass of the chosen solvent (e.g., 2.0 mL) to the vial.
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Equilibration: Seal the vial tightly. Place it in a temperature-controlled shaker or on a stir plate with a magnetic stir bar. Agitate the slurry at a constant, defined temperature (e.g., 25 °C) for a minimum of 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.
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Phase Separation: After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature. This prevents undissolved particulates from being transferred.
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Aliquot Withdrawal: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. To prevent contamination with solid particles, use a pipette tip fitted with a small piece of cotton or a syringe with a PTFE filter.
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Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Record the exact mass of the empty vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (Melting Point: 85 °C[1]) to avoid degradation.
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Final Weighing: Once the dissolved solid is completely dry (constant mass is achieved), re-weigh the vial. The difference in mass corresponds to the amount of D-Alanine isopropyl ester hydrochloride dissolved in the withdrawn aliquot.
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Calculation:
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Solubility (mg/mL) = (Mass of dried residue in mg) / (Volume of aliquot in mL)
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Workflow for Quantitative Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
Part 3: Data Summary and Practical Implications
While experimental determination is key, having a reference point is invaluable. The following table summarizes the expected solubility of D-Alanine isopropyl ester hydrochloride based on its chemical properties and data from closely related analogs, such as L-Alanine methyl ester hydrochloride.[6] Researchers should use this as a guide and populate it with their own empirically determined quantitative data.
| Solvent Class | Solvent Name | Dielectric Constant (20°C) | Expected Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Application Notes |
| Polar Protic | Water | 80.1 | Soluble | > 50 | Ideal for creating aqueous stock solutions or for reactions involving water-soluble reagents. |
| Methanol (MeOH) | 32.7 | Soluble / Slightly Soluble[7] | 10 - 30 | Good candidate for reactions and for dissolving the compound for purification by silica gel chromatography. | |
| Ethanol (EtOH) | 24.5 | Soluble | 10 - 30[6] | A less polar alternative to methanol; often used in recrystallizations in combination with an anti-solvent. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble / Slightly Soluble[7][] | 10 - 20[6] | High boiling point solvent for reactions requiring elevated temperatures; useful for NMR sample preparation. |
| Dimethylformamide (DMF) | 36.7 | Soluble | 10 - 20[6] | Another high-boiling polar aprotic solvent, common in peptide synthesis. | |
| Acetonitrile (MeCN) | 37.5 | Slightly Soluble | < 10 | Often used as a mobile phase in reverse-phase HPLC; may be suitable for some reaction systems. | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | Slightly Soluble / Insoluble | < 5 | May be used for extractions if the free base is generated in situ.[9] |
| Toluene | 2.4 | Insoluble | < 1 | Likely to be an effective anti-solvent for precipitating or crystallizing the compound from a polar solvent. | |
| Hexanes | 1.9 | Insoluble | < 0.1 | Useful for washing solid product to remove nonpolar impurities. |
Part 4: Safety & Handling
As with any chemical reagent, proper handling is essential. D-Alanine isopropyl ester hydrochloride should be considered hazardous.[1]
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Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[1][10]
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Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid generating dust.[11]
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Storage: The compound is hygroscopic. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture absorption.[12]
Conclusion
This guide provides a robust framework for evaluating the solubility of D-Alanine isopropyl ester hydrochloride. By combining theoretical understanding with rigorous, well-designed experimental protocols, researchers and drug development professionals can generate the precise data needed to optimize their synthetic routes, purification procedures, and formulation strategies. An empirical, data-driven approach to solubility is a cornerstone of efficient and successful chemical development.
References
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Mishra, P., et al. (2008). Synthesis, Characterization and Biological Evaluation of Amide Prodrugs of Flurbiprofen. SciELO. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. Retrieved from [Link]
-
Journal of Organic Chemistry. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). L-Alanine isopropyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. Retrieved from [Link]
- Google Patents. (2017). Novel preparation method of L-alanine isopropyl ester hydrochloride.
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
-
Fisher Scientific. (2024). L-Alanine isopropyl ester hydrochloride SAFETY DATA SHEET. Retrieved from [Link]
-
National Institutes of Health. (2019). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]
Sources
- 1. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 2. :: D-Alanine Isopropyl Ester | Cas no:79487-89-1 | Svaklifesciences :: [svaklifesciences.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. D-Alanine Isopropyl Ester HCl - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. L-Alanine isopropyl ester hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.ie [fishersci.ie]
- 12. tcichemicals.com [tcichemicals.com]
